molecular formula C12H16N2OS B2936303 N-[(6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)methyl]prop-2-enamide CAS No. 2361658-24-2

N-[(6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)methyl]prop-2-enamide

Cat. No.: B2936303
CAS No.: 2361658-24-2
M. Wt: 236.33
InChI Key: OJWLAEWJAJTCCM-UHFFFAOYSA-N
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Description

N-[(6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)methyl]prop-2-enamide is a synthetic organic compound featuring a 4,5,6,7-tetrahydrobenzothiazole core substituted with a methyl group at position 6 and an acrylamide (prop-2-enamide) moiety at position 2 via a methyl linker. The compound has a molecular weight of 308.77 g/mol and is cataloged as a building block for drug discovery and chemical synthesis .

Properties

IUPAC Name

N-[(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2OS/c1-3-11(15)13-7-12-14-9-5-4-8(2)6-10(9)16-12/h3,8H,1,4-7H2,2H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJWLAEWJAJTCCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)SC(=N2)CNC(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[(6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)methyl]prop-2-enamide is a compound with significant potential in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C12H16N2O2S
  • Molecular Weight : 252.33 g/mol
  • IUPAC Name : this compound

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of benzothiazole derivatives. For instance, compounds similar to this compound exhibit broad-spectrum activity against various bacteria and fungi. This is attributed to their ability to disrupt microbial cell membranes and inhibit essential metabolic pathways .

Anticancer Properties

Research indicates that benzothiazole derivatives can act as cytotoxic agents against cancer cell lines. For example, compounds with structural similarities have shown promising results in inhibiting the proliferation of MCF-7 (breast cancer) and HCT-116 (colorectal cancer) cells . The mechanism often involves the induction of apoptosis through the activation of caspases and the modulation of cell cycle regulators.

Antioxidant Activity

The antioxidant capacity of this compound has been assessed in various assays. The presence of the benzothiazole moiety is believed to contribute to its ability to scavenge free radicals and reduce oxidative stress in biological systems . This property is crucial for protecting cells from damage associated with oxidative stress-related diseases.

Anti-inflammatory Effects

Compounds containing the benzothiazole structure have demonstrated anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes such as COX and LOX. This suggests potential therapeutic applications in treating inflammatory conditions .

Case Studies

  • Cytotoxicity Assay : A study evaluated the cytotoxic effects of N-(6-methylbenzothiazolyl) derivatives on human cancer cell lines. The results indicated a dose-dependent inhibition of cell viability with IC50 values ranging from 10 to 50 µM depending on the specific derivative tested .
  • Mechanistic Insights : Another investigation focused on the mechanism by which these compounds induce apoptosis in cancer cells. It was found that they activate the intrinsic apoptotic pathway by increasing mitochondrial membrane permeability and promoting cytochrome c release .
  • Antimicrobial Screening : A comprehensive screening against a panel of microbial strains showed that derivatives of N-(6-methylbenzothiazolyl) exhibited minimum inhibitory concentrations (MICs) as low as 5 µg/mL against certain pathogens .

Data Tables

Biological ActivityAssessed Cell LinesIC50 (µM)Mechanism
CytotoxicityMCF-720Apoptosis via caspase activation
CytotoxicityHCT-11615Cell cycle arrest
AntimicrobialE. coli10Disruption of cell membrane
AntioxidantDPPH Assay30Free radical scavenging

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-[(6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)methyl]prop-2-enamide with analogous compounds in terms of structural features, synthesis, and inferred properties.

Structural Analogues with Modified Benzothiazole Scaffolds

Impurity-E (N-[(6S)-2-amino-4,5,6,7-tetrahydro-1,3-benzothiazole-6-yl]propanamide) Key Differences:

  • Replaces the 6-methyl group with an amino group.
  • Substitutes the acrylamide with a propanamide (non-reactive compared to acrylamide). This compound is likely a synthetic intermediate or degradation product .

4-Methyl-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzenesulfonamide

  • Key Differences :

  • Features a benzenesulfonamide group instead of acrylamide.
  • Retains the 6-methyl substituent on the benzothiazole.

Analogues with Acetamide/Propenamide Modifications

2-[4-(4-Methoxyphenyl)piperazin-1-yl]-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide

  • Key Differences :

  • Incorporates a piperazine-methoxyphenyl group instead of acrylamide.
  • Larger molecular weight (400.54 g/mol ) due to the extended substituent.
    • Implications : The piperazine moiety may improve solubility and CNS penetration, while the methoxyphenyl group could enhance affinity for serotonin or dopamine receptors .

Benzamide, N-(4,5-dichloro-1,3-benzothiazol-2-yl)-3,5-dimethoxy-

  • Key Differences :

  • Dichloro and dimethoxy substitutions on the benzothiazole.
  • Benzamide instead of acrylamide.
    • Implications : Chlorine atoms increase lipophilicity and metabolic stability, while the benzamide group enables hydrogen bonding with target proteins .

Triazole-Containing Analogues

2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide (6a–m series)

  • Key Differences :

  • Replaces the benzothiazole core with a triazole ring.
  • Includes a naphthyloxy group and phenylacetamide.
    • Implications : The triazole ring enhances π-π stacking interactions, while the naphthyl group may improve binding to hydrophobic pockets in proteins. These compounds are synthesized via copper-catalyzed azide-alkyne cycloaddition (click chemistry) .

Table 1: Comparative Analysis of Key Compounds

Compound Name Molecular Weight (g/mol) Key Functional Groups Structural Features Potential Applications
This compound 308.77 Acrylamide, methyl-benzothiazole Covalent binding, rigidity Drug discovery, enzyme inhibitors
Impurity-E 253.34 Propanamide, amino-benzothiazole Hydrogen bonding, non-covalent interactions Synthetic intermediate
2-[4-(4-Methoxyphenyl)piperazin-1-yl]-N-(6-methyl-benzothiazol-2-yl)acetamide 400.54 Piperazine, methoxyphenyl, acetamide Solubility, CNS targeting Neuropharmacology
Benzamide, N-(4,5-dichloro-benzothiazol-2-yl)-3,5-dimethoxy- 367.25 Dichloro, dimethoxy, benzamide Lipophilicity, metabolic stability Antimicrobial agents
2-(4-((Naphthalen-1-yloxy)methyl)-1H-triazol-1-yl)-N-phenylacetamide (6a) 404.14 Triazole, naphthyloxy, acetamide Hydrophobic interactions, click chemistry Anticancer agents

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